molecular formula C11H17Cl2N3O B1402447 6-(Piperidin-3-yl)nicotinamide dihydrochloride CAS No. 1361112-64-2

6-(Piperidin-3-yl)nicotinamide dihydrochloride

Cat. No.: B1402447
CAS No.: 1361112-64-2
M. Wt: 278.18 g/mol
InChI Key: KRGCIMVKZMUWMJ-UHFFFAOYSA-N
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Description

Overview of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride

This compound represents a distinctive class of heterocyclic compounds that combines the structural features of both piperidine and nicotinamide frameworks within a single molecular entity. The compound possesses the molecular formula C₁₁H₁₇Cl₂N₃O and exhibits a molecular weight of 278.18 grams per mole. This bifunctional molecule consists of a piperidine ring system attached at the 3-position to the 6-position of a nicotinamide (pyridine-3-carboxamide) core structure, with the entire molecule existing as a dihydrochloride salt form to enhance its solubility and stability characteristics.

The structural architecture of this compound can be systematically described through its International Union of Pure and Applied Chemistry name: 6-piperidin-3-ylpyridine-3-carboxamide dihydrochloride. This nomenclature precisely defines the connectivity pattern wherein the piperidine nitrogen heterocycle is connected through its 3-carbon position to the 6-position of the pyridine ring that bears a carboxamide functional group at the 3-position. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, typically involving protonation of the basic nitrogen atoms present in both the piperidine and pyridine ring systems.

The compound's Chemical Abstracts Service registry number 1361112-64-2 provides a unique identifier that facilitates its recognition and retrieval from chemical databases and literature sources. The Simplified Molecular Input Line Entry System representation demonstrates the molecular connectivity as C1CC(CNC1)C2=NC=C(C=C2)C(=O)N.Cl.Cl, which explicitly shows the piperidine ring attachment to the pyridine system and the associated chloride ions. This structural configuration places the compound within the broader category of substituted nicotinamides, which have demonstrated significant biological activity across multiple therapeutic areas.

Historical Background and Discovery

The development of this compound emerged from the broader historical context of nicotinamide derivative research and the exploration of piperidine-containing bioactive molecules. Nicotinamide, also known as niacinamide or vitamin B3, has been recognized since the early 20th century for its essential role in cellular metabolism and its involvement in nicotinamide adenine dinucleotide biosynthesis pathways. The systematic modification of the nicotinamide core structure through substitution at various positions, particularly the 6-position of the pyridine ring, became a focus of medicinal chemistry research as scientists sought to develop compounds with enhanced biological properties and therapeutic potential.

The incorporation of piperidine substituents into nicotinamide frameworks represents a strategic approach in drug design that leverages the known pharmacological properties of both structural components. Piperidine derivatives have been extensively studied for their diverse biological activities, including their roles as central nervous system modulators, enzyme inhibitors, and receptor ligands. The synthesis of piperidine-containing nicotinamides gained momentum as researchers recognized the potential for these hybrid molecules to exhibit synergistic effects or novel biological activities not observed in the individual parent structures.

Historical synthesis approaches for related piperidine-nicotinamide compounds have evolved from simple amidation reactions to more sophisticated coupling methodologies. Early synthetic routes typically involved the reaction of nicotinoyl chloride derivatives with various piperidine-containing amines under basic conditions. These foundational methods established the general synthetic framework that would later be refined and optimized for the preparation of specific regioisomers such as this compound. The development of more selective synthetic approaches enabled researchers to access specific positional isomers with greater efficiency and purity.

The emergence of this compound as a compound of interest reflects the ongoing evolution of structure-activity relationship studies in the nicotinamide field. Researchers have systematically explored the effects of substituent position, ring size, and stereochemistry on biological activity, leading to the identification of compounds with specific substitution patterns that demonstrate enhanced or selective biological properties. The 3-position of the piperidine ring and the 6-position of the nicotinamide core represent strategic locations for substitution that can significantly influence molecular conformation, binding affinity, and pharmacological properties.

Relevance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its potential applications across multiple areas of biomedical and pharmaceutical investigation. The compound's structural features position it as a valuable scaffold for drug discovery efforts, particularly in areas where nicotinamide adenine dinucleotide-related pathways are involved. Research into nicotinamide phosphoribosyltransferase inhibitors has demonstrated the importance of structural modifications to the nicotinamide core, with compounds containing piperidine substituents showing enhanced potency and selectivity profiles.

Contemporary structure-activity relationship studies have emphasized the critical role of the piperidine substitution pattern in determining biological activity. Research comparing different positional isomers of piperidine-substituted nicotinamides has revealed that the 3-position substitution can significantly influence binding affinity and selectivity for target proteins. These findings have particular relevance for this compound, as the specific combination of 3-position piperidine substitution and 6-position nicotinamide attachment may confer unique binding properties and biological activities.

The compound's relevance extends to the field of chemical biology, where it serves as a tool for investigating the structure-function relationships of nicotinamide-binding proteins and enzymes. The availability of well-characterized derivatives such as this compound enables researchers to conduct systematic studies of binding site requirements and to develop more potent and selective compounds for specific biological targets. The dihydrochloride salt form enhances the compound's utility in biological systems by improving its solubility and stability characteristics, making it more suitable for cell-based assays and in vivo studies.

Recent advances in synthetic methodology have made compounds like this compound more accessible to the research community. Improved synthetic routes and purification methods have reduced the cost and complexity associated with preparing these specialized heterocyclic compounds. This increased accessibility has facilitated broader research efforts and has enabled more extensive structure-activity relationship studies that can guide the development of next-generation therapeutic agents.

Scope and Objectives of the Research

The primary objective of research involving this compound encompasses the comprehensive characterization of its chemical and biological properties to establish its potential utility as a pharmaceutical intermediate or bioactive compound. This research scope includes detailed analysis of the compound's physicochemical properties, stability characteristics, and synthetic accessibility, which are essential parameters for determining its suitability for various applications in drug discovery and development programs.

A fundamental aspect of the research objectives involves the systematic investigation of structure-activity relationships to understand how the specific structural features of this compound contribute to its biological activity profile. This includes comparative studies with related compounds to identify the key structural elements responsible for binding affinity, selectivity, and functional activity. Such studies are essential for optimizing the compound's properties and for designing improved derivatives with enhanced therapeutic potential.

The research scope also encompasses the development and optimization of synthetic methodologies for the efficient preparation of this compound and related analogs. This includes investigation of alternative synthetic routes, reaction conditions, and purification methods that can improve yield, reduce cost, and minimize environmental impact. The establishment of robust synthetic protocols is crucial for supporting medicinal chemistry programs and for enabling the preparation of compound libraries for biological screening.

Table 1: Key Research Objectives and Methodological Approaches

Research Objective Methodological Approach Expected Outcomes
Physicochemical Characterization Spectroscopic analysis, solubility studies, stability testing Comprehensive property profile
Structure-Activity Relationship Analysis Comparative biological assays, molecular modeling SAR guidelines for optimization
Synthetic Method Development Route optimization, condition screening Efficient synthetic protocols
Biological Activity Assessment Enzyme assays, cell-based studies Activity and selectivity profiles

Structure of the Review

This comprehensive review is organized to provide a systematic and thorough examination of this compound across multiple dimensions of chemical and biological significance. The review structure follows a logical progression from fundamental chemical properties through synthetic considerations to applications and future research directions, ensuring that readers gain a complete understanding of the compound's characteristics and potential.

The chemical characterization section provides detailed analysis of the molecular structure, physicochemical properties, and spectroscopic characteristics that define this compound. This section includes comprehensive data tables presenting key molecular parameters, solubility characteristics, and stability information that are essential for understanding the compound's behavior in various chemical and biological environments. The structural analysis emphasizes the unique features that distinguish this compound from related nicotinamide derivatives and highlights the specific attributes that contribute to its potential biological activity.

Subsequent sections address the synthetic chemistry aspects of this compound, including detailed examination of preparation methods, reaction mechanisms, and optimization strategies. The synthetic analysis draws upon established methodologies for nicotinamide and piperidine chemistry while highlighting the specific considerations that apply to this particular structural combination. This section provides practical information for researchers interested in preparing the compound or developing improved synthetic approaches.

Table 2: Review Section Organization and Content Focus

Section Primary Content Key Information Types
Chemical Characterization Molecular properties, structure analysis Physicochemical data, spectroscopic evidence
Synthetic Chemistry Preparation methods, reaction optimization Synthetic routes, yield data, mechanistic insights
Biological Applications Activity profiles, mechanism studies Bioassay results, target identification
Future Directions Research opportunities, development potential Strategic recommendations, research gaps

The biological applications section examines the current understanding of this compound's biological activity and explores its potential therapeutic applications. This section synthesizes available research data to provide insights into the compound's mechanism of action, target selectivity, and pharmacological properties. The discussion emphasizes the relationship between structural features and biological activity, providing a foundation for future drug development efforts.

Properties

IUPAC Name

6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-11(15)9-3-4-10(14-7-9)8-2-1-5-13-6-8;;/h3-4,7-8,13H,1-2,5-6H2,(H2,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCIMVKZMUWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=C2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyridinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipyridinyl core.

    Introduction of the Carboxylic Acid Amide Group: The carboxylic acid amide group is introduced through a series of reactions, including amidation and subsequent purification steps.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, typically through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

6-(Piperidin-3-yl)nicotinamide dihydrochloride has been investigated for its therapeutic potential in various diseases:

  • Anti-Cancer Activity : In vitro studies have shown that this compound exhibits significant anti-cancer properties, particularly against human breast cancer cells. It demonstrated an IC50 value comparable to established chemotherapeutics like Olaparib, inducing apoptosis through caspase pathways .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes involved in metabolic pathways, notably the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This inhibition can alter cellular metabolism and growth regulation, making it a candidate for cancer therapies.
  • Prostaglandin D2 Mediated Diseases : Research indicates that derivatives of nicotinamide, including this compound, may be effective in treating conditions mediated by prostaglandin D2, such as asthma and allergic rhinitis. The mechanism involves modulation of inflammatory responses associated with these diseases .

Biological Research

The biological activity of this compound has been linked to several mechanisms:

  • Receptor Modulation : Similar compounds have shown the ability to modulate receptor activity, influencing downstream signaling cascades crucial for cell proliferation and survival.
  • NAD+ Replenishment : There is growing interest in compounds that can replenish nicotinamide adenine dinucleotide (NAD+), which is associated with aging and metabolic diseases. The compound's structural features may enhance its efficacy as a dietary supplement aimed at increasing NAD+ levels .

Case Study 1: Anti-Cancer Activity

A study investigating the anti-cancer properties of this compound reported significant efficacy against various cancer cell lines. The compound was tested against human breast cancer cells, showing an IC50 value that positioned it alongside established treatments like Olaparib. The study highlighted the activation of apoptotic pathways through caspase activation as a mechanism of action.

Cell Line IC50 (µM) Mechanism
Human Breast CancerComparable to OlaparibApoptosis via caspase activation

Case Study 2: Prostaglandin D2 Inhibition

Another study focused on the role of nicotinamide derivatives in treating allergic conditions mediated by prostaglandin D2. It was found that this compound could effectively inhibit the production of this inflammatory mediator, suggesting its potential utility in treating asthma and allergic rhinitis .

Condition Effect Potential Use
AsthmaInhibition of PGD2Therapeutic agent for asthma
Allergic RhinitisReduction in symptomsTreatment for allergic conditions

Mechanism of Action

The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Chemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
6-(Piperidin-3-yl)nicotinamide dihydrochloride Not provided C₁₁H₁₆Cl₂N₄O 307.18 (calc.) Amide, piperidine, dihydrochloride Pyridine ring with 6-piperidinyl, 3-amide
(R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride Ref: 10-F064380 C₁₁H₁₆Cl₂N₄O 307.18 (calc.) Amide, piperidine, dihydrochloride Nicotinamide with piperidinyl at N-position
6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride 1086379-90-9 C₁₁H₁₃ClN₄O 264.70 (calc.) Nitrile, ether, hydrochloride Pyridine with 6-piperidinyl ether, 3-nitrile
2-Chloro-4-iodonicotinonitrile MFCD30533333 C₆H₂ClIN₂ 264.45 Nitrile, halogen (Cl, I) Halogenated pyridine with nitrile
Nicotinoyl Chloride Hydrochloride 20260-53-1 C₆H₅Cl₂NO 178.02 Acyl chloride, hydrochloride Pyridine-3-carbonyl chloride
Key Observations:

Positional Isomerism : Unlike (R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride , the target compound has the piperidinyl group at the 6-position of the pyridine ring rather than the amide nitrogen. This positional difference may influence binding interactions in biological systems, such as receptor affinity or metabolic stability.

Nicotinoyl Chloride Hydrochloride lacks the piperidine moiety but features a reactive acyl chloride group, making it more suited for synthetic chemistry (e.g., peptide coupling) than therapeutic applications.

Halogen vs. Heterocyclic Substitutions: 2-Chloro-4-iodonicotinonitrile demonstrates how halogen atoms at the 2- and 4-positions affect electronic properties, which could enhance intermolecular interactions in crystal engineering or catalysis.

Commercial and Research Availability

  • Suppliers: The target compound and its analogs are available from specialized suppliers (e.g., CymitQuimica , Spectrum Chemical ), though commercial availability varies. For instance, 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride is listed with two suppliers , suggesting niche research applications.
  • Cost and Accessibility: Halogenated derivatives like 2-Chloro-4-iodonicotinonitrile are typically lower-cost intermediates, whereas chiral or dihydrochloride salts (e.g., Ref: 10-F064380 ) may command higher prices due to complex synthesis.

Biological Activity

6-(Piperidin-3-yl)nicotinamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a nicotinamide moiety, which is known to influence its pharmacological properties. The compound's molecular formula is C11_{11}H14_{14}Cl2_2N2_2O, and it has a molecular weight of approximately 267.15 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those linked to the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This inhibition can lead to altered cellular metabolism and growth regulation .
  • Receptor Modulation : Similar compounds have demonstrated the ability to modulate receptor activity, influencing downstream signaling cascades that are crucial for cell proliferation and survival .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits enzymes in metabolic pathways
Cell ProliferationPromotes cell survival in various cell lines
Apoptosis InductionInduces apoptosis in cancer cell lines at higher doses
Anti-inflammatory EffectsModulates inflammatory responses in animal models

Study 1: Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits significant anti-cancer properties. For instance, it was tested against human breast cancer cells, showing an IC50 value comparable to established chemotherapeutics like Olaparib. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent .

Study 2: Neurological Implications

Another study investigated the compound's effects on neuronal cells. It was found to enhance neuroprotection in models of oxidative stress, suggesting potential applications in neurodegenerative diseases. The modulation of neurotransmitter receptors was also observed, indicating a multifaceted mechanism of action .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : The compound shows favorable absorption characteristics, with studies indicating efficient distribution across cellular membranes due to its lipophilic nature .
  • Metabolism : Initial findings suggest that it undergoes metabolic transformations that may influence its efficacy and safety profile. Further research is needed to elucidate these pathways fully .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Piperidin-3-yl)nicotinamide dihydrochloride, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling reactions. For example, the piperidin-3-yl group can be introduced through reductive amination of a nicotinamide derivative. Intermediates should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structural integrity . The final dihydrochloride salt is typically formed by treating the free base with HCl in a polar solvent (e.g., ethanol or water) and recrystallized for purity .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodology : Purity should be verified via HPLC (>98% purity threshold) and elemental analysis. Stability studies under varying temperatures (e.g., 4°C, 25°C, and 40°C) and humidity conditions (using desiccators) are critical. Dihydrochloride salts generally exhibit enhanced hygroscopic stability compared to hydrochloride forms, but long-term storage should occur in airtight containers under inert gas (e.g., argon) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow GHS-compliant guidelines:

  • Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal in designated chemical waste containers .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodology : The dihydrochloride form is typically soluble in water, DMSO, or methanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., PBS) to avoid solvent toxicity. Sonication or gentle heating (37°C) may aid dissolution .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the compound’s kinase inhibition activity?

  • Methodology :

  • Assay Setup : Use recombinant kinases (e.g., AMPK, PI3K) in ATP-competitive assays with luciferase-based detection.
  • Dosing : Test a logarithmic concentration range (1 nM–100 µM) in triplicate. Include positive controls (e.g., Dorsomorphin dihydrochloride for AMPK inhibition ).
  • Data Analysis : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) and validate with Western blotting for downstream phosphorylation targets .

Q. How to resolve contradictions in reported IC50_{50} values across different studies?

  • Methodology :

  • Source Analysis : Compare assay conditions (e.g., ATP concentration, enzyme isoforms). For example, higher ATP levels can reduce apparent potency.
  • Compound Integrity : Re-test batches using standardized protocols. Contradictions may arise from salt-form differences (dihydrochloride vs. free base) or impurities .

Q. What strategies can identify metabolites of this compound in hepatic microsomal assays?

  • Methodology :

  • Incubation : Use human liver microsomes with NADPH regeneration systems. Quench reactions with acetonitrile at timed intervals.
  • Metabolite Profiling : Analyze via LC-MS/MS (Q-TOF preferred) with positive/negative ionization modes. Compare fragmentation patterns to reference libraries .
  • Stable Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolic pathways .

Q. How to optimize formulation for in vivo pharmacokinetic studies?

  • Methodology :

  • Salt Selection : The dihydrochloride form improves aqueous solubility and bioavailability compared to free bases. Confirm compatibility with excipients (e.g., cyclodextrins for enhanced absorption) .
  • Dosing Routes : For oral administration, use suspensions in 0.5% methylcellulose. For IV, dissolve in saline (pH-adjusted to 4.5–5.5 to prevent precipitation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Piperidin-3-yl)nicotinamide dihydrochloride
Reactant of Route 2
6-(Piperidin-3-yl)nicotinamide dihydrochloride

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